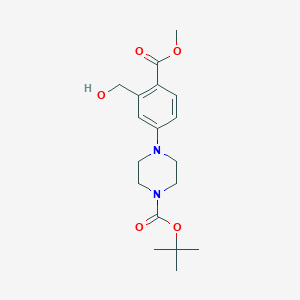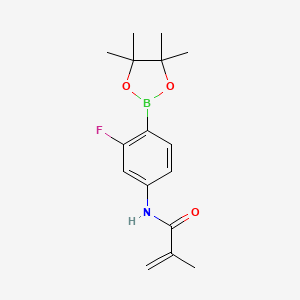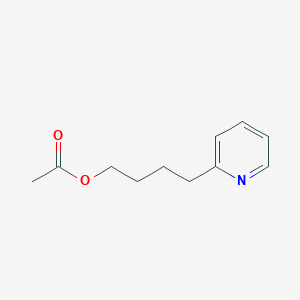
4-(2-Pyridyl)butyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridyl)butyl Acetate: is an organic compound that features a pyridine ring attached to a butyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridyl)butyl Acetate typically involves the esterification of 4-(2-Pyridyl)butanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(2-Pyridyl)butyl Acetate can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 4-(2-Pyridyl)butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 4-(2-Pyridyl)butanol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(2-Pyridyl)butyl Acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound may be explored for its potential biological activity, including antimicrobial or anticancer properties, due to the presence of the pyridine ring.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyridyl)butyl Acetate depends on its specific application. In biological systems, the pyridine ring can interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
4-(2-Pyridyl)butanol: Similar structure but with an alcohol group instead of an acetate.
4-(2-Pyridyl)butyric Acid: Contains a carboxylic acid group instead of an acetate.
2-Pyridylmethyl Acetate: Features a methyl group instead of a butyl chain.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-pyridin-2-ylbutyl acetate |
InChI |
InChI=1S/C11H15NO2/c1-10(13)14-9-5-3-7-11-6-2-4-8-12-11/h2,4,6,8H,3,5,7,9H2,1H3 |
Clave InChI |
VSWULYKQSIJXPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




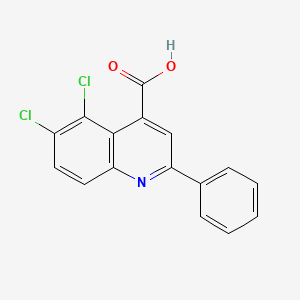
![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)

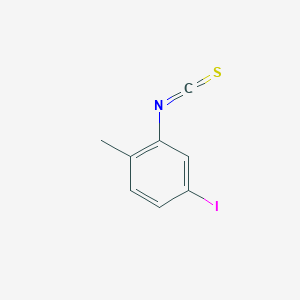





![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
